molecular formula C5H7FO B15156011 3-Fluorobicyclo[1.1.1]pentan-1-ol

3-Fluorobicyclo[1.1.1]pentan-1-ol

Cat. No.: B15156011
M. Wt: 102.11 g/mol
InChI Key: IFHBWPQZDXMXPB-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[111]pentan-1-ol is a fluorinated organic compound characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobicyclo[1.1.1]pentan-1-ol typically involves radical fluorination techniques. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents such as silver nitrate and SELECTFLUOR® under an argon atmosphere . The reaction conditions often require anhydrous environments and the use of specific solvents like tert-butanol and deionized water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of radical fluorination techniques suggests potential for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters could facilitate industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the fluorinated compound into different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield fluorinated ketones, while substitution reactions can produce a variety of functionalized bicyclic compounds.

Scientific Research Applications

3-Fluorobicyclo[1.1.1]pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluorobicyclo[1.1.1]pentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . The bicyclic structure also contributes to the compound’s rigidity and stability, enhancing its performance in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorobicyclo[1.1.1]pentan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the bicyclic framework. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H7FO

Molecular Weight

102.11 g/mol

IUPAC Name

3-fluorobicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C5H7FO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2

InChI Key

IFHBWPQZDXMXPB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)F)O

Origin of Product

United States

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